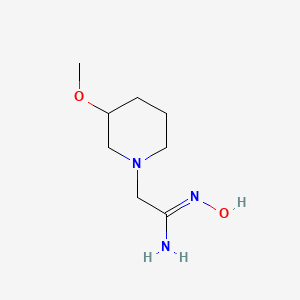![molecular formula C29H26N2O2 B13437124 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.53 g/mol . This compound is an intermediate in the synthesis of various bioactive substances and is particularly noted for its role as an impurity in the synthesis of Ondansetron .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves the condensation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two carbazole units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted carbazoles .
Applications De Recherche Scientifique
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is not fully characterized. it is known to interact with various molecular targets and pathways. In the context of Ondansetron synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: A precursor in the synthesis of the target compound.
Ondansetron: A serotonin 5-HT3 receptor antagonist used in medicine.
Galdansetron: Another compound related to Ondansetron with similar chemical structure.
Uniqueness
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is unique due to its specific methylene bridge connecting two carbazole units, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C29H26N2O2 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one |
InChI |
InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3 |
Clé InChI |
DYWACPBCIYCBMH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


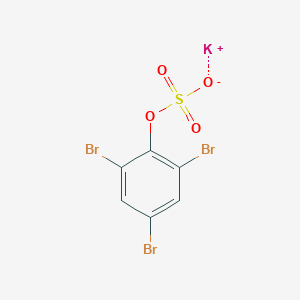
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
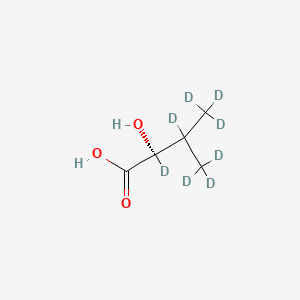
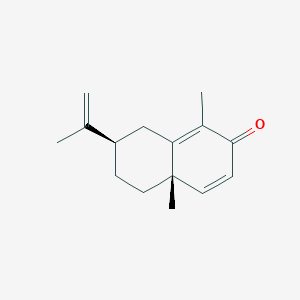
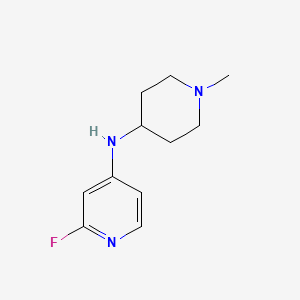
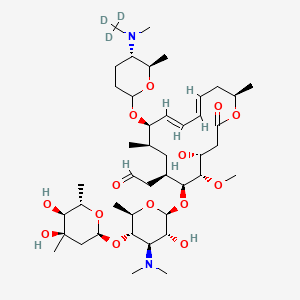
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
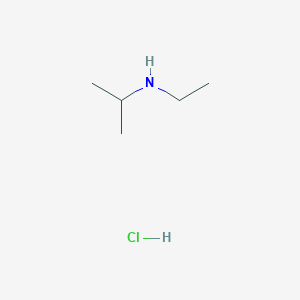
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone](/img/structure/B13437115.png)
